IU1 - 314245-33-5

IU1

Catalog Number: EVT-287503
CAS Number: 314245-33-5
Molecular Formula: C18H21FN2O
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IU1 is a synthetic, small molecule compound that selectively inhibits USP14, a deubiquitinating enzyme associated with the proteasome. [ [], [] ] USP14 can remove ubiquitin tags from proteins, potentially rescuing them from proteasomal degradation. [ [] ] Therefore, IU1 enhances the degradation of certain proteins by inhibiting the deubiquitinating activity of USP14. [ [] ] IU1 serves as a valuable research tool to investigate the complex biology of USP14 and the ubiquitin-proteasome system (UPS). [ [] ]

Classification

IU1 falls under the category of small molecule inhibitors and specifically targets the deubiquitinating enzyme class, which is crucial for regulating protein stability and degradation within cells. Its primary application is in research focused on proteasomal pathways and the role of ubiquitin in cellular signaling.

Synthesis Analysis

The synthesis of IU1 involves several key steps that utilize standard organic synthesis techniques. The preparation typically begins from simpler organic precursors, which undergo various modifications to achieve the final structure. The general synthetic route can be summarized as follows:

  1. Starting Materials: IU1 is synthesized from readily available organic compounds featuring pyrrole and pyrrolidine moieties.
  2. Reaction Conditions: The synthesis requires controlled temperatures and solvents to facilitate the formation of desired functional groups while minimizing side reactions.
  3. Purification: After synthesis, IU1 undergoes purification processes such as recrystallization or chromatography to ensure high purity levels, typically exceeding 90% .

The synthesis has been optimized to produce IU1 efficiently while maintaining its biological activity.

Molecular Structure Analysis

The molecular structure of IU1 features a unique arrangement that contributes to its binding affinity for USP14. Key structural elements include:

  • Pyrrole Ring: This component is crucial for π-π stacking interactions with the enzyme.
  • Pyrrolidine Moiety: Provides flexibility and contributes to the steric effects necessary for binding.
  • Fluorophenyl Group: Enhances hydrophobic interactions, improving binding specificity.

Crystallographic studies have shown that IU1 binds within the thumb-palm cleft region of USP14's catalytic domain, effectively blocking access to ubiquitin substrates . The binding mode has been characterized through co-crystallization studies, revealing insights into how IU1 inhibits USP14 activity.

Chemical Reactions Analysis

IU1 primarily participates in biochemical interactions rather than traditional chemical reactions such as oxidation or reduction. Its main chemical behavior includes:

  • Binding Interactions: IU1 forms non-covalent interactions with USP14, leading to competitive inhibition of enzymatic activity.
  • Steric Blockade: By occupying the active site, IU1 prevents ubiquitin from accessing USP14, thereby inhibiting its deubiquitinating function .

The compound's effectiveness has been quantified through assays measuring its impact on ubiquitin hydrolysis, with an IC50 value reported at approximately 12.3 µM .

Mechanism of Action

The mechanism by which IU1 exerts its inhibitory effects on USP14 involves:

  • Allosteric Inhibition: IU1 binds to a specific site on USP14 that is distinct from the active site, leading to conformational changes that prevent substrate binding.
  • Competitive Inhibition: The presence of IU1 increases the KmK_m value for ubiquitin substrates while leaving VmaxV_{max} unchanged, indicating that it competes with ubiquitin for binding .

This mechanism underscores the potential of IU1 as a selective tool for studying protein degradation pathways and their modulation in various cellular contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of IU1 are critical for its application in biological research:

  • Appearance: Beige solid .
  • Solubility: Limited solubility in aqueous solutions, which can affect its bioavailability in cellular assays.
  • Stability: Shows stability under physiological conditions but may require careful handling due to potential degradation pathways.

These properties are essential for researchers working with IU1 in vitro and in vivo studies.

Applications

IU1 has numerous scientific applications, particularly in the field of proteomics and cancer research:

  • Cellular Studies: It has been used to investigate the role of USP14 in protein degradation pathways, providing insights into how deubiquitination affects cellular homeostasis.
  • Disease Mechanisms: Research has shown that IU1 can modulate the levels of proteins implicated in neurodegenerative diseases by altering their degradation rates .
  • Drug Development: As a selective inhibitor of USP14, IU1 serves as a lead compound for developing new therapeutics targeting related pathways in various diseases.
Introduction to IU1 in Ubiquitin-Proteasome System (UPS) Research

IU1 as a Pioneering Small-Molecule Inhibitor of USP14

IU1 occupies a unique position in chemical biology as a non-covalent, reversible, and highly selective inhibitor targeting USP14. Unlike many early DUB inhibitors that relied on covalent modification of the catalytic cysteine residue and suffered from poor selectivity, IU1 exhibits remarkable specificity for USP14 over other deubiquitinating enzymes, including the closely related proteasomal DUB UCHL5/UCH37 and other USP family members [3] [4]. This selectivity profile was initially surprising given the high conservation of the USP catalytic cleft.

Structural and Mechanistic Basis of Inhibition: High-resolution co-crystal structures of the USP14 catalytic domain bound to IU1 and its derivatives (e.g., IU1-47, IU1-206, IU1-248) revealed the molecular underpinnings of its activity and selectivity [4] [8]. IU1 binds to a unique steric pocket located within the thumb-palm cleft region of USP14, approximately 8.3 Å away from the catalytic cysteine (Cys114). This binding site is distinct from the catalytic active site. Key interactions involve:

  • Hydrophobic contacts and π-π stacking: Between the benzene ring of IU1 and residues His426, Tyr436, and Tyr476 of USP14.
  • Conformational locking: The two methyl groups on the pyrrole ring enforce an orientation of the benzene ring perpendicular to the pyrrole, facilitating optimal interaction with USP14 residues [4].

Crucially, IU1 binding in this pocket acts via steric blockade, physically obstructing the path through which the C-terminal tail of ubiquitin accesses the catalytic cleft of USP14. This mechanism prevents USP14 from engaging with and trimming ubiquitin chains from proteasome-bound substrates [4] [8]. The requirement for this specific steric binding site explains IU1's selectivity, as this pocket is not conserved across other USP family members.

Biochemical Consequences: Inhibition of USP14's deubiquitinating activity by IU1 has two primary biochemical consequences relevant to proteasome function:

  • Enhanced Substrate Degradation: By preventing premature deubiquitination, IU1 increases the residency time of ubiquitinated substrates on the proteasome, promoting their commitment to degradation. This was demonstrated using model substrates like ubiquitinated cyclin B in vitro and proteins implicated in neurodegeneration (Tau, TDP-43, ataxin-3) in cultured cells [3] [10].
  • Increased Proteolytic Peptidase Activity: IU1 treatment enhances the chymotrypsin-like activity of the proteasome core particle. This effect is proposed to stem from USP14 inhibition relieving an allosteric brake on the proteasome's gate opening or conformational state, although the precise mechanism remains under investigation [3] [8].

Table 1: Evolution of IU1-Derived Inhibitors

CompoundKey Structural FeatureRelative Potency vs IU1Primary ImprovementSource/Reference
IU1Parent compound1x (Reference)First selective USP14 inhibitor [3]
IU1-47Optimized derivative~5xIncreased potency [10]
IU1-248Structure-guided design~10xSignificantly increased potency & binding affinity [4] [8]

Role of USP14 in Proteasome Regulation and Neurodegenerative Pathologies

USP14 is a dynamically regulated enzyme playing a dual and context-dependent role in controlling proteasome activity and substrate fate. Its function is tightly linked to its association with the 19S regulatory particle of the 26S proteasome.

Regulatory Mechanisms:

  • Autoinhibition and Activation: Free cytosolic USP14 exists in an auto-inhibited conformation. Two surface loops, BL1 (residues 329-351) and BL2 (residues 429-433), partially block the active site cleft, preventing ubiquitin binding [8]. Association with the proteasome induces a major conformational change, displacing the BL2 loop and activating USP14's DUB activity. Phosphorylation (e.g., at Ser432) can also regulate USP14 activity and proteasome binding [5] [8].
  • Inhibitory Function: Activated USP14 acts predominantly as a negative regulator of substrate degradation. By rapidly trimming ubiquitin chains from substrates docked at the proteasome, USP14 can promote substrate dissociation before degradation commences, effectively rejecting substrates [3] [8]. This function helps maintain cellular ubiquitin pools but can impede the clearance of specific proteins.
  • Potential Proteasome Activation: Paradoxically, some studies suggest USP14 binding might also contribute to gate opening of the 20S core particle under certain conditions, although this effect is less well-established than its inhibitory deubiquitination role [8].

Association with Neurodegenerative Diseases: Dysregulation of USP14 function is strongly implicated in the pathogenesis of several major neurodegenerative diseases, characterized by the accumulation of ubiquitin-positive aggregates:

  • Alzheimer's Disease (AD): USP14 levels inversely correlate with proteasome activity in AD brains. USP14 inhibition with IU1 or genetic knockdown promotes Tau degradation in neuronal models, reducing levels of both wild-type and mutant forms [10] [7]. Tau is a major component of neurofibrillary tangles in AD.
  • Parkinson's Disease (PD): USP14 critically regulates α-synuclein turnover. Genetic deletion of USP14 in dopaminergic neuronal cells (SH-SY5Y) leads to elevated α-synuclein and phospho-S129 α-synuclein levels, alongside decreased proteasome activity and increased oxidative stress markers [5]. Counteracting oxidative stress reduced α-synuclein levels, linking USP14 dysfunction to proteostasis collapse and oxidative damage in PD models.
  • Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD): Proteins like TDP-43 are substrates whose accumulation is sensitive to USP14 inhibition (IU1) [3]. Furthermore, mutations in proteins like ubiquilin-2 (UBQLN2), involved in shuttling ubiquitinated substrates to the proteasome, cause familial ALS/FTD, highlighting the critical importance of intact UPS function, potentially modulated by USP14 activity [9].
  • Polyglutamine Diseases (e.g., Huntington's Disease - HD, Spinocerebellar Ataxias - SCAs): USP14 overexpression stabilizes pathogenic polyglutamine-expanded ataxin-3 in cells [3]. Its inhibition offers a potential route to accelerate the clearance of these toxic aggregation-prone proteins.

Table 2: USP14 in Neurodegenerative Disease Models

Disease ModelKey Observation Related to USP14Effect of USP14 Inhibition (e.g., IU1)Citation
Tauopathy Models (e.g., AD)Tau accumulation inversely correlates with proteasome activity; USP14 stabilizes TauIU1 promotes Tau degradation; IU1-47 reduces soluble & insoluble Tau levels [10] [7]
α-Synuclein Models (e.g., PD)USP14 deletion elevates α-synuclein/pS129 α-synuclein; Linked to ROS and mitochondrial defectsHigh IU1 reduces Ub-proteins but causes toxicity; Low IU1 ineffective [5] [7]
Ataxin-3 Models (e.g., SCA3)USP14 stabilizes wild-type and polyQ-expanded ataxin-3IU1 promotes degradation of ataxin-3 [3]
TDP-43 Models (e.g., ALS/FTD)TDP-43 is a proteasome substrateIU1 promotes TDP-43 degradation [3]

Rationale for Targeting USP14 in Protein Homeostasis Disorders

The compelling association between USP14 dysfunction and the accumulation of pathogenic proteins provides a strong therapeutic rationale for developing USP14 inhibitors like IU1 and its derivatives. Targeting USP14 offers distinct advantages within the UPS:

  • Overcoming the Proteasome Bottleneck: Many neurodegenerative diseases involve an accumulation of misfolded proteins that can directly inhibit the proteasome or saturate its capacity. USP14 acts as a "proofreading" enzyme at the proteasome entrance. Inhibiting USP14 reduces substrate rejection, increasing the chance that ubiquitinated substrates, particularly those prone to aggregation (like Tau, α-synuclein, TDP-43), are fully engaged and degraded by the proteasome [3] [8] [10]. This approach aims to enhance the throughput of specific pathogenic proteins through an existing cellular machine, rather than globally boosting proteasome activity, which could have detrimental side effects.
  • Specificity within the UPS: While the proteasome itself is a large complex with multiple drug targets, USP14 offers a more specific point of intervention. Its inhibition selectively alters the fate of proteasome-bound substrates without directly inhibiting the proteasome's catalytic core. The selectivity of IU1 for USP14 over other proteasomal DUBs (like Rpn11 or UCHL5) further enhances its utility as a targeted probe [3] [4].
  • Activation of Compensatory Mechanisms: Beyond promoting the degradation of specific proteasome substrates, USP14 inhibition can stimulate autophagic flux. Studies in USP14-deficient cells show upregulation of autophagy and the CLEAR (Coordinated Lysosomal Expression and Regulation) network, mediated by increased levels and nuclear translocation of the transcription factor TFEB [5]. This suggests that inhibiting USP14 might engage a dual proteostatic strategy by enhancing both UPS and autophagy-lysosomal pathway (ALP) function.
  • Addressing Oxidative Stress Links: Accumulation of damaged proteins, including oxidatively modified proteins, is a hallmark of neurodegeneration and aging. USP14 inhibition with IU1 was shown to accelerate the degradation of oxidized proteins and enhance cellular resistance to oxidative stress in non-neuronal cells [3]. While neuronal studies show complexities (e.g., high IU1 concentrations can induce oxidative stress [7]), the potential to clear damaged proteins remains a key therapeutic argument.
  • Proof-of-Concept with IU1 Derivatives: The development and testing of more potent IU1 analogs, such as IU1-47 and IU1-248, provide strong evidence for the tractability of this target. IU1-47 demonstrated significantly enhanced efficacy in reducing Tau levels in primary neuronal cultures compared to the parent IU1 compound [10]. This validates the approach of refining USP14 inhibitors for greater therapeutic potential in proteinopathies.

Despite the promising rationale, challenges exist. Studies in primary neurons revealed that while high concentrations of IU1 (>25 µM) reduced ubiquitinated protein accumulation induced by stressors like prostaglandin J2 (PGJ2), these concentrations were often neurotoxic and induced calpain-mediated Tau cleavage, mitochondrial dysfunction, and ATP depletion [7]. Lower concentrations (≤25 µM) or genetic USP14 downregulation (siRNA or Usp14axJ mice) sometimes failed to significantly reduce ubiquitinated proteins in these models [5] [7]. This highlights the complex dose-dependence and potential off-target effects or compensatory mechanisms at play in neurons, emphasizing the need for optimized compounds and careful therapeutic window exploration. Nevertheless, IU1 remains an indispensable tool for elucidating USP14 biology and validating its role as a therapeutic target for neurodegenerative proteinopathies.

Properties

CAS Number

314245-33-5

Product Name

IU1

IUPAC Name

1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-pyrrolidin-1-ylethanone

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C18H21FN2O/c1-13-11-17(18(22)12-20-9-3-4-10-20)14(2)21(13)16-7-5-15(19)6-8-16/h5-8,11H,3-4,9-10,12H2,1-2H3

InChI Key

JUWDSDKJBMFLHE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCCC3

Solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone
IU1 compound

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCCC3

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